2,4,6,8-Tetramethylcyclotetrasiloxane

Hydrosilylation Crosslinking Kinetics Polymer Networks

Sourcing 2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS, D4H) for demanding applications? This eight-membered cyclic siloxane delivers four precisely positioned Si-H reactive sites per molecule—a controlled tetrafunctionality absent in inert D4 or vinyl-based D4Vi analogues. Its rigid ring architecture enables incomplete Si-H consumption during crosslinking, proven critical for post-cure functionalization and maximizing ceramic yield in preceramic polymer syntheses. Documented uses include injectable intraocular lens (IOL) copolymer matrices, metal-free high-temperature coatings (>600 °C), and tetrafunctional ‘Green Tire’ coupling agents. Choose TMCTS to achieve reaction stoichiometry, cure kinetics, and network topology that linear hydridosiloxanes simply cannot replicate.

Molecular Formula C4H12O4Si4
Molecular Weight 236.48 g/mol
CAS No. 2370-88-9
Cat. No. B1588624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Tetramethylcyclotetrasiloxane
CAS2370-88-9
Molecular FormulaC4H12O4Si4
Molecular Weight236.48 g/mol
Structural Identifiers
SMILESC[Si]1O[Si](O[Si](O[Si](O1)C)C)C
InChIInChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3
InChIKeyWZJUBBHODHNQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6,8-Tetramethylcyclotetrasiloxane (CAS 2370-88-9): Procurement-Grade Cyclic Siloxane with Reactive Si-H Functionality


2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS, D4H) is an eight-membered cyclic siloxane characterized by alternating silicon and oxygen atoms, with one methyl group and one reactive hydrogen atom bonded to each silicon center [1]. This tetrafunctional hydridosiloxane exhibits a density of 0.986 g/mL at 25 °C, a boiling point of 134 °C, and a melting point of −69 °C . Its molecular formula C₄H₁₆O₄Si₄ corresponds to a molecular weight of 240.51 g/mol, and the compound is miscible with most organic solvents while remaining immiscible with water . Unlike its fully methylated analog octamethylcyclotetrasiloxane (D4), which lacks reactive sites, TMCTS possesses four Si-H bonds per molecule, enabling its use as a crosslinking agent, hydrosilylation substrate, and functionalizable precursor in silicone synthesis [2].

Why 2,4,6,8-Tetramethylcyclotetrasiloxane Cannot Be Replaced by D4, D4Vi, or Linear Siloxanes in Precision Silicone Synthesis


In-class cyclic siloxanes are not functionally interchangeable due to fundamental differences in reactive group identity, molecular geometry, and resulting network topology [1]. Octamethylcyclotetrasiloxane (D4) provides only inert methyl substituents and serves solely as a chain-extending monomer, whereas TMCTS (D4H) introduces four precisely positioned Si-H crosslinking sites per cyclic unit [2]. Tetramethyltetravinylcyclotetrasiloxane (D4Vi) offers vinyl functionality but requires platinum-catalyzed hydrosilylation with Si-H-containing co-reactants, rendering it unsuitable for direct Si-H-mediated crosslinking or self-curing formulations [3]. Linear hydridosiloxanes such as 1,1,3,3-tetramethyldisiloxane (HMMH) exhibit only difunctional reactivity and lack the rigid cyclic backbone that contributes to enhanced thermal stability and controlled network architecture in cured materials [4]. Substitution with any of these alternatives would fundamentally alter reaction stoichiometry, cure kinetics, crosslink density, and final material properties—factors critical in regulated applications spanning biomedical devices, semiconductor fabrication, and high-performance elastomers [5].

Quantitative Procurement Evidence: 2,4,6,8-Tetramethylcyclotetrasiloxane Versus Analogous Siloxanes


Crosslinking Efficiency: Tetrafunctional D4H Yields Higher Residual Si-H Content Than Linear and Branched Alternatives

In a comparative FTIR study of hydrosilylation crosslinking of linear vinylpolysiloxanes, the tetrafunctional cyclic siloxane 2,4,6,8-tetramethylcyclotetrasiloxane (D4H) consistently produced the highest quantity of unreacted Si-H groups among all hydrogensiloxane crosslinkers tested [1]. This incomplete consumption of Si-H functionality is a direct consequence of the cyclic molecule's rigid geometry and tetrafunctional nature, which imposes steric constraints on the crosslinking reaction relative to more flexible, lower-functionality alternatives [1].

Hydrosilylation Crosslinking Kinetics Polymer Networks FTIR Spectroscopy

Polymerization Monomer Reactivity: D4H Enables Copolymer Synthesis Unattainable with Non-Functional D4

Ring-opening copolymerization of octamethylcyclotetrasiloxane (D4) with 2,4,6,8-tetramethylcyclotetrasiloxane (D4H) yields polysiloxane prepolymers containing pendant Si-H groups, whereas D4 alone produces only non-functional poly(dimethylsiloxane) (PDMS) [1]. In a study developing injectable intraocular lenses, the D4H monomer content directly modulated the density of reactive Si-H sites available for subsequent methacrylate functionalization, which in turn governed the final gel's post-cure modulus [1].

Ring-Opening Polymerization Functional Silicones Biomedical Polymers

Thermal Stability of Derived Networks: D4H-Based Poly(silyl ether)s Exceed 600 °C Decomposition Temperature

Poly(silyl ether) prepolymers synthesized via metal-free hydrosilylation of 2,4,6,8-tetramethylcyclotetrasiloxane (TMCS) with diketones, followed by thermal curing of residual Si-H groups, yielded freestanding films with decomposition temperatures exceeding 600 °C [1]. This thermal stability is attributed to the inorganic siloxane backbone derived from the cyclic TMCS monomer and the absence of metallic catalyst residues that could otherwise catalyze degradation [1].

Poly(silyl ether)s Thermal Stability Metal-Free Catalysis High-Temperature Materials

Industrial Coupling Agent Performance: D4H Core Improves Tire Rolling Resistance and Wet Skid Resistance

Vulcanizates prepared from styrene-butadiene rubber (SBR) functionalized with branched organosilicon coupling agents derived from 2,4,6,8-tetramethylcyclotetrasiloxane (DH4) exhibited enhanced rolling resistance and wet skid resistance compared to conventional SBR formulations [1]. The D4H core provides a rigid, tetrafunctional platform that enables precise, controlled grafting of both silica-affinitive silyl groups and polymer-compatible organic moieties within a single coupling agent molecule [1].

Silane Coupling Agents Green Tires Styrene-Butadiene Rubber Rolling Resistance

Fundamental Physicochemical Profile: D4H Versus D4

2,4,6,8-Tetramethylcyclotetrasiloxane (D4H) and octamethylcyclotetrasiloxane (D4) exhibit distinct physical property profiles that directly impact handling, storage, and processing conditions. D4H possesses a lower molecular weight (240.51 g/mol vs. 296.62 g/mol for D4) and a significantly lower boiling point (134 °C vs. 175 °C for D4) . D4H also demonstrates moisture sensitivity and reactivity with aqueous bases, whereas D4 is relatively inert under ambient conditions [1].

Physical Properties Procurement Specification Cyclic Siloxanes D4

High-Value Application Scenarios for 2,4,6,8-Tetramethylcyclotetrasiloxane Based on Verified Performance Differentiation


Functionalizable Silicone Prepolymers for Biomedical Implants and Drug Delivery

Ring-opening copolymerization of D4 with 2,4,6,8-tetramethylcyclotetrasiloxane (D4H) yields polysiloxanes with pendant Si-H groups that can be further functionalized via hydrosilylation to introduce polymerizable methacrylate moieties, enabling in situ photocuring for injectable intraocular lenses (IOLs) [1]. This application leverages the specific reactivity of D4H's Si-H bonds, a feature entirely absent in D4. The ability to control post-cure modulus by adjusting the D4H feed ratio during copolymerization provides a tunable platform for soft tissue implants and drug delivery matrices [1].

High-Temperature Poly(silyl ether) Films for Aerospace and Electronics

Metal-free hydrosilylation of 2,4,6,8-tetramethylcyclotetrasiloxane (TMCS) with diketones produces liquid poly(silyl ether) prepolymers. Thermal curing of these prepolymers via self-crosslinking of residual Si-H groups yields freestanding films with decomposition temperatures exceeding 600 °C and hydrolysis resistance [2]. This performance benchmark, derived directly from the TMCS monomer's tetrafunctional Si-H architecture, makes it a candidate precursor for high-temperature protective coatings in aerospace composites and electronic device encapsulation where metal catalyst contamination must be avoided [2].

Controlled Crosslinking in Preceramic Polymer Networks

Hydrosilylation crosslinking studies demonstrate that tetrafunctional 2,4,6,8-tetramethylcyclotetrasiloxane (D4H) consistently yields higher residual Si-H content than difunctional or branched tetrafunctional alternatives when reacted with linear vinylpolysiloxanes [3]. This incomplete consumption of Si-H groups, resulting from the molecule's rigid cyclic geometry, provides a distinct network architecture with remaining reactive sites suitable for post-cure functionalization or for tuning the ceramic yield during pyrolysis. For preceramic polymer applications where controlled Si-H retention is desirable for subsequent processing, D4H offers a kinetically unique crosslinking profile not replicable with linear hydridosiloxanes [3].

Core Scaffold for High-Performance Silane Coupling Agents in Green Tire Manufacturing

2,4,6,8-Tetramethylcyclotetrasiloxane (DH4) serves as a tetrafunctional core scaffold for synthesizing branched organosilicon coupling agents via sequential hydrosilylation. This one-pot functionalization strategy yields compounds bearing precisely defined numbers of silica-affinitive silyl groups and polymer-compatible organic moieties [4]. Vulcanizates prepared with DH4-functionalized styrene-butadiene rubber exhibit enhanced rolling resistance and wet skid resistance, demonstrating the compound's value as a key intermediate in the production of fuel-efficient 'Green Tires' [4]. The cyclic, tetrafunctional nature of D4H is essential to achieving the controlled, tunable grafting pattern required for this performance enhancement.

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